molecular formula C54H99CrO6 B14712848 Chromium trioleate CAS No. 21178-63-2

Chromium trioleate

Cat. No.: B14712848
CAS No.: 21178-63-2
M. Wt: 896.4 g/mol
InChI Key: YMZYRUGVHTYUBH-GHDDXJDYSA-K
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Description

Chromium trioleate (CAS 21178-63-2) is a chromium(III) complex coordinated with three oleate ligands. The oleate ligand, derived from oleic acid (C18:1 cis-9), imparts hydrophobic properties to the compound, making it soluble in nonpolar solvents. This compound is primarily utilized in industrial applications, including catalysis, lubricant formulations, and materials manufacturing . Its structure consists of a central chromium atom bound to three oleate groups, which are unsaturated fatty acid chains with a cis double bond at the C9 position. This configuration influences its reactivity, stability, and interaction with other molecules.

Properties

CAS No.

21178-63-2

Molecular Formula

C54H99CrO6

Molecular Weight

896.4 g/mol

IUPAC Name

chromium(3+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate

InChI

InChI=1S/3C18H34O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b2*10-9+;10-9-;

InChI Key

YMZYRUGVHTYUBH-GHDDXJDYSA-K

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+3]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium trioleate can be synthesized through the reaction of chromium(III) chloride with sodium oleate in an organic solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as:

CrCl3+3NaOlCr(Oleate)3+3NaCl\text{CrCl}_3 + 3\text{NaOl} \rightarrow \text{Cr(Oleate)}_3 + 3\text{NaCl} CrCl3​+3NaOl→Cr(Oleate)3​+3NaCl

where NaOl represents sodium oleate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification of the product through recrystallization or solvent extraction to ensure high purity and yield.

Chemical Reactions Analysis

Activation Process

To activate chromium trioleate, the aquated form undergoes thermal dehydration in the presence of acid (e.g., oleic acid) to remove water ligands:

  • Heating at 140°C for 3–6 hours.

  • Acid catalyzes ligand rearrangement, freeing coordination sites for substrate binding.

Evidence of Activation:

  • UV-Vis spectroscopy at 2,750 nm confirms water removal .

  • Activated catalyst achieves >99% conversion in epoxy curing, compared to 0% for the aquated form .

Catalytic Reactions

This compound accelerates epoxy-imide and polymer curing reactions.

Table 1: Catalytic Performance in Epoxy-Imide Curing

SubstrateConditionsResultReference
Pyromellitic diimide + DER-332 epoxy200°C, 15 minutesRigid polymer formed (100% cure)
Pyromellitic diimide + Diepoxide 201200°C, 15 minutesSolid product (no reaction without catalyst)

Mechanism:

  • Chromium’s vacant coordination sites bind epoxy and imide groups.

  • Facilitates nucleophilic attack of imide nitrogen on epoxy oxygen, forming cross-linked networks .

Table 2: Solubility and Stability

PropertyDetails
SolubilityChloroform, hexane, toluene
Thermal StabilityStable up to 140°C (activation temp)
Ligand DisplacementRequires strong acids/bases or chelators

Comparative Reactivity with Other Chromium Carboxylates

This compound’s long alkyl chains enhance solubility in nonpolar media, unlike shorter-chain analogs (e.g., chromium tri-2-ethylhexanoate). This property is critical for homogeneous catalysis in organic solvents .

Scientific Research Applications

Chromium trioleate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: Studied for its potential role in biological systems, including its interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.

    Industry: Used in the production of high-performance materials, including coatings and composites.

Mechanism of Action

The mechanism by which chromium trioleate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other downstream signaling molecules. This interaction helps in regulating glucose metabolism and improving insulin sensitivity.

Comparison with Similar Compounds

Chromium Trioleate vs. Chromic Acetylacetonate

Chromic acetylacetonate (CAS 21679-31-2) is another chromium(III) complex but coordinated with acetylacetonate ligands. Key differences include:

Property This compound Chromic Acetylacetonate
Ligand Type Oleate (unsaturated fatty acid) Acetylacetonate (β-diketonate)
Solubility Nonpolar solvents (e.g., hexane) Polar aprotic solvents (e.g., DMF)
Applications Lubricants, industrial catalysts Homogeneous catalysis, polymer stabilization
Thermal Stability Moderate (decomposes at ~200°C) High (stable up to ~300°C)

Chromic acetylacetonate exhibits superior thermal stability due to its rigid β-diketonate ligands, making it preferred in high-temperature catalytic reactions. In contrast, this compound’s oleate ligands enhance compatibility with organic matrices, ideal for lubricant formulations .

This compound vs. Trimethylolpropane Trioleate (TMP Trioleate)

TMP trioleate is a non-metallic ester derived from trimethylolpropane (TMP) and oleic acid. Unlike this compound, it lacks a metal center and is used as a bio-based lubricant or humectant.

Property This compound TMP Trioleate
Chemical Class Metal-organic complex Organic ester
Synthesis Ligand substitution reactions Esterification of TMP and oleic acid
Key Applications Catalysis, specialty lubricants Industrial oils, biodegradable lubricants
Yield Optimization Not extensively documented 94.8% yield at 220–230°C, 0.99:1 COOH:OH ratio

TMP trioleate synthesis is highly optimized for industrial production, achieving near-quantitative yields under controlled conditions . This compound’s applications are more niche, emphasizing its role in metal-mediated processes.

This compound vs. Glycerol Trioleate

Glycerol trioleate, a triglyceride, is structurally distinct but shares the oleate ligand. Studies on its intestinal absorption (e.g., in rats) reveal that unsaturated triacylglycerols like glycerol trioleate are absorbed more efficiently than saturated analogs (e.g., glycerol tristearate) due to lower melting points and faster micelle formation .

This compound vs. Sorbitan Trioleate

Sorbitan trioleate (a nonionic surfactant) and this compound both contain oleate groups but differ in core structure. Sorbitan trioleate is derived from sorbitol and oleic acid, forming a ring-opened ester.

Property This compound Sorbitan Trioleate
Core Structure Chromium(III) complex Sorbitan (hexitol derivative)
Function Catalysis, lubrication Emulsifier, food additive
Environmental Impact Potential heavy metal concerns Generally recognized as safe (GRAS)

Sorbitan trioleate’s GRAS status contrasts with this compound’s need for careful handling due to chromium’s toxicity risks .

Research Findings and Data Tables

Catalytic Performance in Hydrogenation Reactions

This compound’s role in catalysis is less documented than its analogs.

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